molecular formula C24H24N2O3 B2860684 2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921792-80-5

2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2860684
CAS No.: 921792-80-5
M. Wt: 388.467
InChI Key: SWTYIVSACNWACW-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a tetrahydrobenzo[b][1,4]oxazepin ring

Preparation Methods

The synthesis of 2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide involves several steps. One common method includes the following steps:

    Formation of the naphthalene derivative: This step involves the functionalization of naphthalene to introduce the desired substituents.

    Synthesis of the tetrahydrobenzo[b][1,4]oxazepin ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepin ring.

    Coupling reaction: The final step involves coupling the naphthalene derivative with the tetrahydrobenzo[b][1,4]oxazepin derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the naphthalene or oxazepin rings are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide can be compared with other similar compounds, such as:

    Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.

    Oxazepin derivatives: Compounds with similar oxazepin rings but different substituents.

The uniqueness of this compound lies in its specific combination of naphthalene and oxazepin rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-naphthalen-1-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-24(2)15-29-21-14-18(11-12-20(21)26(3)23(24)28)25-22(27)13-17-9-6-8-16-7-4-5-10-19(16)17/h4-12,14H,13,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTYIVSACNWACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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